molecular formula C8H7F2NO3 B2572529 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid CAS No. 1805330-13-5

4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid

Cat. No. B2572529
M. Wt: 203.145
InChI Key: FHTMCDFOHROKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring structure found in many important compounds, including B vitamins and many drugs . The difluoromethyl group (-CF2H) and the carboxylic acid group (-COOH) are common functional groups in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. Difluoromethyl groups, for example, have been involved in various difluoromethylation processes based on X–CF2H bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample .

Scientific Research Applications

Synthesis and Fluorination

4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid plays a crucial role in the synthesis and fluorination of organic compounds. A notable application involves the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) for the transformation of carboxylic acids into their trifluoromethyl derivatives. This process highlights the compound's utility in modifying the fluorine content of organic molecules, thereby affecting their chemical properties for further applications in medicinal chemistry and materials science (Lal et al., 1999).

Coordination Chemistry and Frameworks

In coordination chemistry, 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is involved in the formation of novel lanthanide-organic coordination polymeric networks. These frameworks demonstrate the compound's role in constructing complex structures with potential applications in catalysis, molecular recognition, and as precursors for materials with unique optical and magnetic properties (Liu et al., 2009).

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the preparation of Weinreb amides from carboxylic acids. This method involves converting carboxylic acids to acid fluorides, which then react with N,N-dimethylhydroxylamine. The process is noteworthy for its simplicity and the high purity of the resulting products, which are significant in synthesizing complex organic molecules (Tunoori et al., 2000).

Decarboxylative Fluorination

Moreover, 4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid is instrumental in the radical decarboxylative fluorination of aryloxyacetic acids. This technique is employed to synthesize monofluoromethoxy arenes through direct fluorodecarboxylation, utilizing photosensitizers and N-fluorobenzenesulfonimide. Such advancements underscore the compound's significance in the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Leung & Sammis, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to minimize risks .

properties

IUPAC Name

4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-6-2-4(7(9)10)5(3-11-6)8(12)13/h2-3,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTMCDFOHROKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-6-methoxypyridine-3-carboxylic acid

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